molecular formula C8H11NO B035017 2,3,4-Trimethyl-1-oxidopyridin-1-ium CAS No. 101870-74-0

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Cat. No. B035017
M. Wt: 137.18 g/mol
InChI Key: PEHKTOCKDMQSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trimethyl-1-oxidopyridin-1-ium, also known as TPO, is a highly reactive photoinitiator that is widely used in polymer chemistry. TPO is a type of organic compound that is used to initiate polymerization reactions, which are essential for the production of various materials such as coatings, adhesives, and plastics. TPO is a popular photoinitiator due to its high efficiency, low toxicity, and good solubility in a wide range of solvents.

Mechanism Of Action

2,3,4-Trimethyl-1-oxidopyridin-1-ium functions as a photoinitiator by absorbing light energy and generating free radicals, which initiate polymerization reactions. 2,3,4-Trimethyl-1-oxidopyridin-1-ium absorbs light in the ultraviolet region, with a maximum absorption at 365 nm. Upon absorption of light, 2,3,4-Trimethyl-1-oxidopyridin-1-ium undergoes homolytic cleavage, generating a pyridinyl radical and a methyl radical. These radicals then initiate polymerization reactions by abstracting hydrogen atoms from monomers.

Biochemical And Physiological Effects

2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to have low toxicity and is considered safe for use in various applications. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium can generate free radicals, which can have harmful effects on living cells. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has been shown to induce DNA damage and oxidative stress in cells. Therefore, caution should be taken when handling 2,3,4-Trimethyl-1-oxidopyridin-1-ium.

Advantages And Limitations For Lab Experiments

2,3,4-Trimethyl-1-oxidopyridin-1-ium is a highly efficient photoinitiator that is widely used in polymer chemistry. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has several advantages over other photoinitiators, including its high solubility in a wide range of solvents, low toxicity, and good compatibility with various monomers. However, 2,3,4-Trimethyl-1-oxidopyridin-1-ium has some limitations, including its sensitivity to oxygen, which can inhibit its photoinitiating activity.

Future Directions

There are several future directions for the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium. One area of research is the development of new synthesis methods for 2,3,4-Trimethyl-1-oxidopyridin-1-ium, which can improve its purity and yield. Another area of research is the investigation of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's use in biomedical applications, such as drug delivery and tissue engineering. Additionally, the study of 2,3,4-Trimethyl-1-oxidopyridin-1-ium's mechanism of action and its effects on living cells can provide insight into its potential toxicity and safety.

Scientific Research Applications

2,3,4-Trimethyl-1-oxidopyridin-1-ium has been extensively studied for its application in various fields of science. In polymer chemistry, 2,3,4-Trimethyl-1-oxidopyridin-1-ium is widely used as a photoinitiator for the production of coatings, adhesives, and plastics. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been studied for its use in dental materials, where it is used as a photoinitiator for the curing of dental composites. 2,3,4-Trimethyl-1-oxidopyridin-1-ium has also been investigated for its use in biomedical applications, such as drug delivery and tissue engineering.

properties

CAS RN

101870-74-0

Product Name

2,3,4-Trimethyl-1-oxidopyridin-1-ium

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2,3,4-trimethyl-1-oxidopyridin-1-ium

InChI

InChI=1S/C8H11NO/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3

InChI Key

PEHKTOCKDMQSSS-UHFFFAOYSA-N

SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C

Canonical SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C

synonyms

Pyridine, 2,3,4-trimethyl-, 1-oxide (6CI,9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14 g of 2,3,4-trimethylpyridine in 140 ml of methylene chloride is treated cautiously while cooling with ice with 21 g of m-chloroperbenzoic acid. The reaction mixture is boiled at reflux for 1 hour, then made basic with a saturated soda solution and subsequently extracted. The organic phase is dried and concentrated. The residue is purified on a silica gel column, the medium pressure flash chromatography method (solvent: methylene chloride/methanol [5:1 ) being used and the pressure being produced with nitrogen gas. The 2,3,4-trimethylpyridine N-oxide obtained is processed directly.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.